2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine
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Overview
Description
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with an amine group and a methoxypyrrolidine moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-methoxypyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic addition of the amine to the carbonyl group of cyclopentanone.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter systems, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to altered biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxypyrrolidin-1-yl)cyclohexan-1-amine
- 2-(3-Methoxypyrrolidin-1-yl)cyclobutan-1-amine
- 2-(3-Methoxypyrrolidin-1-yl)cyclopropan-1-amine
Uniqueness
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H20N2O/c1-13-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
XLDIFWBAGIUHED-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2CCCC2N |
Origin of Product |
United States |
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